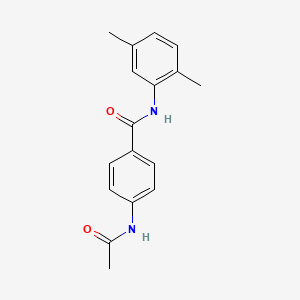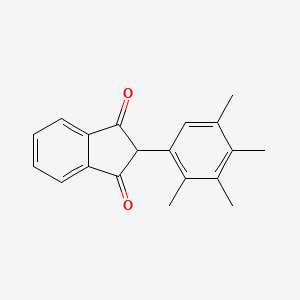
4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide, also known as MPBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPBC is a selective antagonist of the GPR55 receptor, which is a member of the G protein-coupled receptor family. GPR55 has been implicated in a variety of physiological processes, including pain sensation, bone formation, and cancer cell proliferation. The discovery of MPBC has opened up new avenues for research in these areas, and its synthesis and mechanism of action have been studied extensively.
Mecanismo De Acción
The mechanism of action of 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide involves its selective antagonism of the GPR55 receptor. GPR55 is a member of the G protein-coupled receptor family, and its activation has been implicated in a variety of physiological processes. By selectively blocking the activity of GPR55, 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide can modulate these processes in a controlled manner.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide are complex and varied, depending on the specific research application. In studies of pain sensation, 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide has been shown to reduce the sensitivity of neurons to painful stimuli by blocking the activity of GPR55. In studies of bone formation, 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide has been shown to inhibit the activity of osteoclasts, which are cells that break down bone tissue. In studies of cancer cell proliferation, 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of GPR55.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide in lab experiments include its selectivity for the GPR55 receptor, which allows for controlled modulation of physiological processes. Additionally, the synthesis of 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide is relatively straightforward, making it accessible to researchers with expertise in organic chemistry. The limitations of using 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide in lab experiments include its complexity, which requires careful attention to detail in the synthesis process, and its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
There are many potential future directions for research involving 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide. One area of focus is the development of new pain medications that target the GPR55 receptor. Another area of focus is the development of treatments for osteoporosis that target osteoclast activity. Additionally, 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide may hold promise as a tool for developing new cancer treatments, particularly for cancers that are driven by GPR55 activity. Further research is needed to fully understand the potential applications of 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide in these areas, as well as in other areas of scientific research.
Métodos De Síntesis
The synthesis of 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide involves several steps, starting with the reaction of 4-bromoanisole with 3-pyridineboronic acid to form 4-methoxy-3-pyridinylboronic acid. This intermediate is then reacted with 3-biphenylcarboxaldehyde in the presence of a palladium catalyst to form 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide. The synthesis of 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide is a complex process that requires expertise in organic chemistry and careful attention to detail.
Aplicaciones Científicas De Investigación
4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide has been used in a variety of scientific research applications, including the study of pain sensation, bone formation, and cancer cell proliferation. In studies of pain sensation, 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide has been shown to reduce the sensitivity of neurons to painful stimuli, suggesting that it may be a useful tool for developing new pain medications. In studies of bone formation, 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide has been shown to inhibit the activity of osteoclasts, which are cells that break down bone tissue. This suggests that 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide may be a useful tool for developing treatments for osteoporosis. In studies of cancer cell proliferation, 4'-methoxy-N-3-pyridinyl-3-biphenylcarboxamide has been shown to inhibit the growth of certain types of cancer cells, suggesting that it may be a useful tool for developing new cancer treatments.
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-pyridin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-23-18-9-7-14(8-10-18)15-4-2-5-16(12-15)19(22)21-17-6-3-11-20-13-17/h2-13H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXCPLGIUCVSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-pyridin-3-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-methyl-2-quinolinyl)thio]-1-(2-thienyl)ethanone](/img/structure/B5799923.png)

![N-[4-(aminosulfonyl)benzyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5799946.png)
![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5799950.png)
![1,3-benzodioxole-5-carbaldehyde (3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5799957.png)

![1-(diphenylmethyl)-4-[(5-isobutyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5799967.png)
![N-(4-{[(acetylamino)carbonothioyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B5799969.png)
![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)



